O-Phenolsulfonic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxybenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4,7H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULJSGIJJZZUMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274036 | |
| Record name | o-Phenolsulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzenesulfonic acid, hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
609-46-1, 1333-39-7 | |
| Record name | 2-Hydroxybenzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=609-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | o-Phenolsulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol-2-sulfonic acid | |
| Source | DTP/NCI | |
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| Record name | Benzenesulfonic acid, hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | o-Phenolsulfonic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-hydroxybenzenesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.266 | |
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| Record name | O-PHENOLSULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YY4Y390MW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Innovations for O Phenolsulfonic Acid and Its Derivatives
Established Synthetic Routes to O-Phenolsulfonic Acid
The synthesis of this compound is primarily achieved through two well-established methods: the direct sulfonation of phenol (B47542) and the hydrolysis of corresponding sulfonyl halides.
The most common method for synthesizing phenolsulfonic acid is the direct sulfonation of phenol using concentrated sulfuric acid. smolecule.com This electrophilic aromatic substitution reaction is highly dependent on reaction conditions, particularly temperature, which influences the regioselectivity of the sulfonation. quora.com
The reaction mechanism involves the activation of sulfuric acid to form a more potent electrophile, the sulfonyloxonium ion (HSO₃⁺). saskoer.ca The aromatic ring of phenol, being the nucleophile, then attacks the electrophile, leading to the formation of a carbocation intermediate, which subsequently loses a proton to regenerate the aromaticity and yield the final product. saskoer.ca
A key aspect of phenol sulfonation is its temperature-dependent regioselectivity. quora.com At lower temperatures, the formation of the ortho-isomer, this compound, is favored. This is attributed to kinetic control, where the proximity of the hydroxyl group facilitates the attack at the ortho position. smolecule.com Conversely, at higher temperatures, the para-isomer, p-phenolsulfonic acid, becomes the major product due to thermodynamic control, as it is the more stable isomer. smolecule.comquora.com
Table 1: Influence of Temperature on the Isomeric Distribution in Phenol Sulfonation
| Reaction Temperature | Major Product | Isomer Distribution (Approximate) | Control |
|---|---|---|---|
| Low Temperature (e.g., 280 K) | This compound | ortho: >75%, para: <15% smolecule.com | Kinetic |
An alternative route to this compound involves the hydrolysis of o-phenolsulfonyl halides. smolecule.comwikipedia.org This method can be particularly useful when high purity of the ortho-isomer is required. The synthesis starts with the corresponding sulfonyl chloride or fluoride (B91410), which is then hydrolyzed to the sulfonic acid. smolecule.comwikipedia.org This pathway avoids the isomeric mixture typically obtained from direct sulfonation. For instance, perfluorooctanesulfonic acid is prepared by the hydrolysis of its sulfonyl fluoride precursor. wikipedia.org
Catalytic Approaches in this compound Synthesis
While direct sulfonation with sulfuric acid is common, research has explored catalytic approaches to improve efficiency and selectivity. This compound itself can act as a strong Brønsted-Lowry acid catalyst in various organic reactions like esterification and condensation reactions. smolecule.com
Recent advancements have focused on the development of solid acid catalysts. For example, a stable solid acid catalyst was synthesized through the polycondensation of p-phenolsulfonic acid on modified silica (B1680970) (PSF/K-SiO₂) for glycerol (B35011) acetalization, demonstrating high activity and stability. researchgate.net While this example pertains to a derivative, the principle of using polymer-supported phenolsulfonic acids as catalysts is a significant area of research. These catalysts offer advantages such as ease of separation and reusability, aligning with green chemistry principles.
Optimization of Reaction Parameters and Yield Enhancement Strategies
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key variables in the direct sulfonation of phenol include temperature, reaction time, and the molar ratio of reactants. For instance, in the synthesis of phenolsulfonic acid, heating phenol with concentrated sulfuric acid at 100°C for two hours has been described as a preparative method. prepchem.com
Modern approaches to reaction optimization utilize statistical methods like Design of Experiments (DoE) and computational tools, including machine learning and Bayesian optimization, to efficiently identify the optimal set of conditions. nih.govprismbiolab.com These methods allow for the systematic variation of multiple parameters simultaneously to map the reaction landscape and find the global optimum for yield and purity, moving beyond the traditional one-factor-at-a-time (OFAT) approach. prismbiolab.com For the sulfonation of phenol to p-hydroxybenzenesulfonic acid (p-HBSA), a study using a rotating packed bed (RPB) reactor demonstrated a significant yield improvement of 6.67% compared to a stirred tank reactor (STR) by optimizing parameters such as rotation speed, cycle time, and feeding rate of sulfuric acid. researchgate.net
Table 2: Optimized Conditions for p-HBSA Synthesis in a Rotating Packed Bed (RPB) Reactor researchgate.net
| Parameter | Optimal Value |
|---|---|
| Rotation Speed (N) | 2250 rpm |
| Concentrated H₂SO₄ Feeding Rate (Q) | 300 mL/min |
| Temperature (T) | 100 °C |
| Molar Ratio (η) | 1.1 |
| Reaction Time (τ) | 25 min |
| Volumetric Ratio (ζ) | 1.25 |
| Cycle Time (t) | 3 min |
| Resulting Yield of p-HBSA | 96.52% |
Green Chemistry Principles Applied to this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. One approach is the use of greener sulfonating agents. A study reported a green protocol for the sulfonation of aromatic compounds using sodium bisulfite (NaHSO₃) in the presence of reusable solid acid catalysts like silica-supported perchloric acid (SiO₂/HClO₄) and potassium bisulfate (SiO₂/KHSO₄). ajgreenchem.com This method offers good yields under solvent-free microwave irradiation, drastically reducing reaction times from hours to minutes. ajgreenchem.com
Another green strategy involves the use of prototropic tautomerism for the dehalogenative sulfonation of phenols using sodium sulfite (B76179) as the sole reagent in an aqueous medium, avoiding the need for metal catalysts and organic solvents. rsc.org This method is particularly suitable for substrates that readily tautomerize. rsc.org The development of polymer-supported acid catalysts, such as phenolsulfonic acid-formaldehyde resins, also contributes to greener synthesis by enabling catalyst recycling and reducing waste.
Synthesis of Advanced Derivatives for Specific Research Applications
This compound serves as a precursor for the synthesis of various advanced derivatives with specific applications. For example, it is a key intermediate in the synthesis of picric acid (2,4,6-trinitrophenol), where both o- and p-phenolsulfonic acids undergo nitration. 50sea.com
Furthermore, derivatives of phenolsulfonic acid are designed for use as activating groups in cross-coupling reactions. The in-situ activation of phenols as sulfonates has been a subject of investigation for greener Suzuki-Miyaura and related C-C couplings. mdpi.com For instance, N,N-bis(tosyl)aniline, a derivative, has been shown to be an effective activating agent in the nickel-catalyzed Suzuki-Miyaura coupling of phenols, affording biaryl compounds in good yields. mdpi.com
The chemical sulfation of phenolic acids, which are metabolites of flavonoids, has been achieved using SO₃ complexes with nitrogen bases like pyridine (B92270) or tributylamine (B1682462) to produce sulfated derivatives for biological studies. nih.gov
Chemical Reactivity and Transformation Mechanisms of O Phenolsulfonic Acid
Electrophilic Aromatic Substitution Reactions on the O-Phenolsulfonic Acid Nucleus
The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution, a fundamental reaction class for aromatic compounds. researchgate.net The directing effects of the existing substituents, the strongly activating hydroxyl group and the deactivating sulfonic acid group, play a crucial role in determining the position of further substitution. The hydroxyl group is an ortho-, para-director, while the sulfonic acid group is a meta-director. The interplay of these conflicting directing effects, along with steric hindrance, governs the regioselectivity of these reactions.
The nitration of phenolsulfonic acids involves the introduction of a nitro (-NO₂) group onto the aromatic ring and can also involve the replacement of the sulfonic acid group. pw.edu.pl When this compound is nitrated, the incoming nitro group is directed by the powerful activating effect of the hydroxyl group to the positions ortho and para to it (positions 4 and 6). However, the sulfonic acid group deactivates the ring, making the reaction conditions a critical factor.
Studies on the nitration of isomeric phenolsulfonic acids have shown that both direct nitration of the benzene ring and substitution of the sulfonic acid group can occur independently. pw.edu.pl For this compound, nitration with 63% nitric acid leads to the formation of nitrophenol-2-sulphonic acids. pw.edu.pl Under certain conditions, 2,4,6-trinitrophenol (picric acid) can be formed, where the reaction proceeds through the initial formation of phenol-2,4-disulfonic acid, which is then nitrated. quora.com This initial sulfonation helps to control the strong oxidizing action of nitric acid on the phenol (B47542). pw.edu.pl
The distribution of isomeric products is highly dependent on the reaction conditions, including the concentration of nitric acid and the temperature. Research has indicated that in the nitration of p-phenolsulfonic acid, 2-nitrophenol-4-sulphonic and 2,4-dinitrophenol-4-sulphonic acids are detected. pw.edu.pl For this compound, multiple isomers of nitrophenol-2-sulphonic acids have been observed. pw.edu.pl
Table 1: Nitration Products of Phenolsulfonic Acids
| Starting Material | Nitrating Agent | Observed Products |
|---|---|---|
| This compound | 63% Nitric Acid | Various nitrophenol-2-sulphonic acids pw.edu.pl |
| p-Phenolsulfonic acid | 63% Nitric Acid | 2-Nitrophenol-4-sulphonic acid, 2,4-Dinitrophenol-4-sulphonic acid pw.edu.pl |
This table summarizes the products formed during the nitration of different phenolsulfonic acid isomers.
The halogenation of this compound, another key electrophilic aromatic substitution reaction, is also influenced by the directing effects of the hydroxyl and sulfonic acid groups. The hydroxyl group activates the positions para to it for halogenation. For instance, bromination of this compound with bromine water leads to the formation of 2,4,6-tribromophenol. tardigrade.inaskfilo.com This reaction proceeds with the simultaneous replacement of the sulfonic acid group by a bromine atom. tardigrade.inaskfilo.com
Research on the halogenation of phenolsulfonic acids in nitrobenzene (B124822) has also been conducted, providing further insights into the reactivity of these compounds. acs.orggoogle.com
Reactivity of the Hydroxyl Group in this compound
The hydroxyl group in this compound exhibits typical phenolic reactivity. It is acidic, though less so than the sulfonic acid group, and can react with bases to form phenoxides. ontosight.ai The hydroxyl group also directs electrophilic substitution to the ortho and para positions, a critical factor in the reactions discussed in section 3.1.
Furthermore, the hydroxyl group can undergo etherification reactions. For example, phenols can be converted to ethers by reacting them with alkyl halides in an alkaline solution, a reaction known as the Williamson ether synthesis. studylib.net
Reactivity of the Sulfonic Acid Group in this compound
The sulfonic acid group (-SO₃H) is a strongly acidic and water-solubilizing functional group. wikipedia.org Its reactivity is central to many of the transformations of this compound.
A key reaction of the sulfonic acid group is desulfonation, which is the reverse of sulfonation. wikipedia.org This reaction is often achieved by heating the arylsulfonic acid in aqueous acid. wikipedia.org In the case of phenolsulfonic acids, the position of the sulfonic acid group can be influenced by temperature. At lower temperatures (around 15-20°C), the sulfonation of phenol tends to yield the ortho isomer, this compound. studylib.netquora.com However, at higher temperatures (around 100°C), the thermodynamically more stable para isomer, p-phenolsulfonic acid, is favored. studylib.netdoubtnut.com This is because the ortho isomer can rearrange to the para isomer upon heating. doubtnut.com
The sulfonic acid group can also be displaced by other functional groups under certain reaction conditions. As seen in halogenation and nitration, the -SO₃H group can be substituted by bromine or a nitro group, respectively. pw.edu.pltardigrade.in
Acid-Catalyzed Organic Transformations Mediated by this compound
Due to the strong acidity of its sulfonic acid group, this compound can act as an effective acid catalyst in various organic reactions. ontosight.aiatamanchemicals.com It is used as a catalyst in condensation reactions, such as the reaction of phenols with formaldehyde (B43269) to form resins. researchgate.net It also catalyzes esterification reactions. smolecule.com
Phenolsulfonic acid-formaldehyde resins have been developed as solid acid catalysts. These catalysts have shown excellent performance in the esterification of fatty acids and can be reused multiple times without significant loss of activity. researchgate.net These resin catalysts are also notable for their water tolerance, retaining high activity even in the presence of significant amounts of water, which is a limitation for many conventional acid catalysts. smolecule.com
Complexation Chemistry of this compound with Metal Ions and Organic Species
The presence of both a hydroxyl and a sulfonic acid group allows this compound to act as a ligand, forming complexes with metal ions. nih.gov The oxygen atoms of both functional groups can act as donor atoms, chelating to a metal center. Phenolic compounds, in general, are known to form complexes with various metal ions, and the nature of these interactions can influence the redox properties of the metal. nih.gov For instance, this compound has been noted to interact with Uranyl (VI) ions. The complexation can occur through the sulfonic acid groups, where the oxygen atoms can coordinate with metal ions. iaea.org
In addition to metal ions, this compound can form complexes with organic molecules. Water-soluble calixarenes, which are macrocyclic compounds derived from phenols, can have sulfonic acid groups that enable them to bind to guest molecules in their cavities. nankai.edu.cn This demonstrates the potential for the sulfonic acid and phenol moieties to participate in host-guest chemistry.
Advanced Analytical Characterization and Quantification Methodologies for O Phenolsulfonic Acid
Development of Chromatographic Techniques for Separation and Purity Analysis
Chromatography is a cornerstone for the separation and purity assessment of O-Phenolsulfonic acid. The polarity endowed by both the hydroxyl and sulfonic acid groups requires carefully developed methods to achieve adequate retention and resolution from structurally similar compounds, such as p-phenolsulfonic acid and m-phenolsulfonic acid.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phenolic acids and their derivatives. pan.olsztyn.pl Methods are typically based on reversed-phase chromatography, which separates compounds based on their hydrophobicity. pan.olsztyn.pl
For compounds like phenolsulfonic acids, which are highly polar, conventional reversed-phase columns may not provide sufficient retention. nih.gov Method development often focuses on optimizing the mobile phase composition and pH to ensure the analytes are in a suitable ionic state for separation. The use of polymer-based reversed-phase columns can significantly improve separation efficiency and reduce analysis time. pan.olsztyn.pl A robust HPLC method suitable for separating enzymatic sulfation reaction mixtures of various phenolics has been developed, which is also compatible with mass spectrometry detection due to the absence of non-volatile buffers. nih.gov
Key parameters in HPLC method development include the stationary phase (column), mobile phase composition, and detector.
Table 1: Examples of HPLC Conditions for Phenolic and Sulfonic Acid Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Zorbax ODS (25 cm × 4.6-mm i.d., 8-µm) osha.gov | Newcrom R1 sielc.com | Polymer-based PRP-1 (4.1 × 150 mm, 5 µm) pan.olsztyn.pl |
| Mobile Phase | 59/41 (v/v) methanol/water, 0.1% H₃PO₄ osha.gov | Acetonitrile (MeCN), water, and phosphoric acid sielc.com | Gradient with Solvent A (10:88:2 methanol:water:formic acid) and Solvent B (90:8:2 methanol:water:formic acid) researchgate.net |
| Flow Rate | 1 mL/min osha.gov | Not Specified | 1 mL/min researchgate.net |
| Detection | UV at 218 nm osha.gov | MS, ELSD, UV, RI helixchrom.com | UV at 280 nm researchgate.net |
| Analytes | Phenol (B47542) and Cresol Isomers osha.gov | m-Phenolsulfonic acid sielc.com | Major phenolic acids pan.olsztyn.plresearchgate.net |
This table is interactive. You can sort and filter the data.
For mass spectrometry (MS) compatible applications, volatile acids like formic acid are substituted for non-volatile ones such as phosphoric acid in the mobile phase. sielc.com Detection is commonly performed using ultraviolet (UV) or photodiode-array (PDA) detectors, with specific wavelengths chosen to maximize the absorbance of the target analyte. nih.govosha.gov
Gas Chromatography (GC) is another powerful separation technique, though its application to highly polar and non-volatile compounds like this compound presents challenges. Direct analysis of underivatized phenols can be problematic, potentially leading to poor peak shape and interaction with the GC column. researchgate.net
To overcome these issues, derivatization is a common strategy. This involves chemically modifying the analyte to increase its volatility and thermal stability. epa.gov For phenols, derivatization can be accomplished using reagents like diazomethane or pentafluorobenzyl bromide (PFBBr). epa.gov The choice of detector depends on the analyte form; a Flame Ionization Detector (FID) is suitable for underivatized phenols, while an Electron Capture Detector (ECD) can be used for derivatized compounds, offering high sensitivity. epa.gov The use of fused-silica open-tubular (capillary) columns is recommended for their superior resolution and efficiency compared to packed columns. epa.govresearchgate.net
Table 2: GC Approaches for Phenolic Compound Analysis
| Approach | Derivatization Agent | Column Type | Detector | Key Considerations |
|---|---|---|---|---|
| Direct Analysis | None | Fused-silica, open-tubular capillary | Flame Ionization Detector (FID) | Suitable for less polar phenols; may have issues with peak shape for highly polar analytes. epa.gov |
| Derivatization | Diazomethane or Pentafluorobenzyl bromide (PFBBr) | Fused-silica, open-tubular capillary | FID or Electron Capture Detector (ECD) | Increases volatility and thermal stability, enabling analysis of polar compounds like phenols. epa.gov |
This table is interactive. You can sort and filter the data.
Capillary Electrophoresis (CE) is a high-efficiency separation technique based on the migration of charged analytes in an electric field. usp.org It offers several advantages over HPLC, including higher separation efficiency, shorter analysis times, and lower consumption of solvents. wikipedia.org The most common mode, Capillary Zone Electrophoresis (CZE), separates ions based on their charge-to-mass ratio. usp.org
For the analysis of this compound, which exists as an anion at neutral or basic pH, CZE is an ideal technique. The separation is performed in a capillary filled with a background electrolyte buffer. usp.org The composition of this buffer, particularly its pH, is a critical parameter that influences the charge of the analyte and the electroosmotic flow (EOF), thereby affecting migration time and resolution. usp.orgresearchgate.net Detection is typically accomplished using UV-Vis absorbance, where a section of the capillary itself serves as the detection cell. wikipedia.org
Research on the separation of various phenolic acids by CZE has demonstrated that an optimized background electrolyte can resolve numerous components in under 10 minutes. researchgate.net
Table 3: Optimized CZE Conditions for Phenolic Acid Separation researchgate.net
| Parameter | Value |
|---|---|
| Background Electrolyte | 50 mM acetic acid, 95 mM 6-aminocaproic acid, 0.1% polyacrylamide, 1% polyvinylpyrrolidone, 10% methanol |
| Separation Mode | Capillary Zone Electrophoresis (CZE) |
| Detection | UV |
| Analysis Time | < 10 minutes for 12 phenolic acids |
This table is interactive. You can sort and filter the data.
Spectroscopic Techniques for Structural Elucidation and Quantitative Research
Spectroscopic techniques are indispensable for confirming the molecular structure of this compound and for quantitative analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, ¹H NMR spectroscopy provides detailed information about the arrangement of protons on the benzene (B151609) ring.
The substitution pattern on the ring creates a unique set of signals with characteristic chemical shifts and coupling patterns. In a mixture of phenolsulfonic acid isomers, the signals for the aromatic protons of the ortho-isomer can be distinguished from those of the para-isomer. researchgate.net For instance, signals for aromatic protons ortho to the electron-withdrawing sulfonic acid group (SO₃H) are typically found at distinct chemical shifts. researchgate.net A ¹H NMR spectrum of a precursor solution revealed a mixture containing approximately 20% this compound. researchgate.net
Table 4: Reported ¹H NMR Chemical Shifts (ppm) for Phenolsulfonic Acid Isomers in a Mixture researchgate.net
| Compound/Proton Position | Chemical Shift (ppm) |
|---|---|
| Aromatic protons of phenol | 6.7, 7.1, 7.6 |
| Aromatic protons ortho to SO₃H group | 6.9, 7.6 |
This table is interactive. You can sort and filter the data.
This ability to differentiate between isomers is crucial for assessing the regioselectivity of sulfonation reactions and for purity analysis.
Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of molecular fragmentation. When coupled with a separation technique like HPLC or CE, MS is a highly sensitive and selective detector for identifying and quantifying compounds. nih.gov
For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that can generate molecular ions with minimal fragmentation, which is useful for confirming the molecular weight (174.18 g/mol ). nih.govpurdue.edu The fragmentation pattern obtained from tandem MS (MS/MS) serves as a "molecular fingerprint" that can be used to confirm the identity of the compound and to characterize unknown impurities. mzcloud.org The detection of phenols can be enhanced by derivatization to form indophenols, which are readily detectable by ESI-MS in negative ion mode. purdue.edu This approach is valuable for distinguishing and quantifying different phenols in complex mixtures. purdue.edu
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational techniques for the structural elucidation and quantification of this compound. These methods provide valuable information regarding the compound's functional groups and electronic transitions.
Infrared (IR) Spectroscopy is employed to identify the characteristic functional groups within the this compound molecule. The IR spectrum is unique to the compound and serves as a molecular fingerprint. The most prominent absorption bands are associated with the hydroxyl (-OH), sulfonic acid (-SO₃H), and benzene ring groups. The broadness of the O-H stretching vibration is a key feature, typically caused by intermolecular hydrogen bonding. docbrown.info
Key IR absorption bands for this compound include:
O-H Stretch: A strong, broad absorption band is observed in the region of 3200-3550 cm⁻¹, characteristic of the phenolic hydroxyl group. docbrown.infolibretexts.org
Aromatic C-H Stretch: Absorption peaks corresponding to the aromatic C-H stretching vibrations appear just above 3000 cm⁻¹.
Aromatic C=C Bending: Strong absorptions between 1440 cm⁻¹ and 1600 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the benzene ring. docbrown.info
S=O Stretch: The sulfonic acid group gives rise to strong, characteristic asymmetric and symmetric stretching vibrations. These typically appear in the ranges of 1340-1350 cm⁻¹ and 1150-1160 cm⁻¹, respectively. The presence of strong absorption bands around 1214 cm⁻¹ can also indicate a sulfate (B86663) or sulfone group. researchgate.net
C-O Stretch: Carbon-oxygen stretching vibrations for phenols are typically found in the region of 1140-1230 cm⁻¹. docbrown.info
The region from approximately 400 to 1500 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of overlapping vibrations unique to the this compound molecule, allowing for its definitive identification when compared against a reference spectrum. docbrown.info
Interactive Table: Characteristic IR Absorption Bands for this compound Functional Groups
| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Phenolic -OH | O-H Stretch | 3200-3550 | Strong, Broad |
| Benzene Ring | C=C Stretch | 1440-1600 | Strong |
| Sulfonic Acid | S=O Asymmetric Stretch | 1340-1350 | Strong |
| Sulfonic Acid | S=O Symmetric Stretch | 1150-1160 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy is utilized for the quantitative analysis of this compound in solutions. The technique is based on the absorption of UV or visible light by the molecule's chromophore—in this case, the substituted benzene ring. The absorption maxima (λ_max) are influenced by the electronic transitions within the aromatic system.
The UV spectrum of this compound is primarily dictated by its phenolic moiety. In aqueous solutions, phenol typically exhibits absorption maxima around 270 nm. scispace.com The presence and position of substituents on the benzene ring can cause shifts in these absorption bands. The dissociation of the phenolic proton under basic conditions leads to the formation of the phenolate anion, which results in a bathochromic (red) shift of the absorption maximum to a longer wavelength, often around 286 nm for the parent phenolate ion. scispace.com This pH-dependent spectral shift is a key characteristic used in analysis and can be exploited for determining the acid dissociation constant (pKa) of the phenolic proton. stackexchange.com
Electrochemical Sensing Methodologies for this compound Detection
Electrochemical sensors offer a rapid, sensitive, and cost-effective approach for the determination of this compound. These methods are based on the electrochemical oxidation of the phenolic hydroxyl group at the surface of a suitable electrode. The resulting current is proportional to the concentration of the analyte.
The development of electrochemical sensors for phenolic compounds often involves the modification of standard electrodes, such as glassy carbon electrodes (GCE) or screen-printed carbon electrodes (SPCE), to enhance their electrocatalytic activity, sensitivity, and selectivity, and to mitigate electrode fouling from oxidation products. scispace.comnih.gov
Common modification strategies applicable to this compound detection include:
Nanomaterials: Incorporation of nanoparticles, such as iron(III) oxide (Fe₃O₄) or carbon nanotubes (CNTs), into the electrode matrix increases the surface area and enhances electron transfer rates, leading to improved sensitivity. nih.govmdpi.com
Conducting Polymers: Films of conducting polymers, like poly(3,4-ethylenedioxythiophene) (PEDOT), can be electropolymerized onto the electrode surface to serve as effective electrocatalysts for the oxidation of phenols. scispace.com
Graphene-Based Materials: Graphene-modified electrodes have shown excellent performance in detecting phenols due to graphene's large surface area and high conductivity. nih.gov
The electrochemical behavior of this compound is highly dependent on the pH of the supporting electrolyte solution. scispace.comias.ac.in The oxidation peak potential typically shifts to more negative values as the pH increases, indicating that protons are involved in the electrode reaction. nih.gov By optimizing parameters such as pH and scan rate, highly sensitive detection methods like differential pulse voltammetry (DPV) or square wave voltammetry (SWV) can be developed, achieving low limits of detection (LOD). mdpi.com
Interactive Table: Comparison of Electrode Modifiers for Phenolic Compound Sensing
| Modifier | Electrode Type | Principle of Enhancement | Potential Advantages |
|---|---|---|---|
| Fe₃O₄ Nanoparticles | Carbon Paste Electrode | Increased surface area, enhanced electron transfer | High sensitivity, good stability |
| SWCNT/PEDOT | Screen-Printed Carbon Electrode | Synergistic effect of SWCNT conductivity and PEDOT electrocatalysis | Enhanced electron transfer, rapid response |
Hyphenated Techniques for Comprehensive Analytical Characterization
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the unambiguous identification and quantification of this compound, especially in complex mixtures. springernature.comresearchgate.net These techniques provide multidimensional data, enhancing analytical specificity and precision. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): This is one of the most widely used hyphenated techniques for the analysis of non-volatile, polar compounds like this compound. saspublishers.com High-performance liquid chromatography (HPLC) separates the analyte from the sample matrix. The eluent is then introduced into a mass spectrometer, which provides mass-to-charge ratio (m/z) data, enabling definitive molecular weight determination and structural confirmation through fragmentation patterns (in MS/MS). nih.gov LC-MS is highly selective and sensitive, making it suitable for trace-level analysis. saspublishers.com
Liquid Chromatography-Diode Array Detection (LC-DAD/PDA): Coupling HPLC with a photodiode array detector allows for the acquisition of UV-Vis spectra for the analyte as it elutes from the column. mdpi.com This provides spectral information that aids in peak identification and purity assessment, complementing the retention time data. This method is particularly useful for separating and analyzing mixtures of sulfated polyphenols. mdpi.com
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique directly couples an LC system with an NMR spectrometer. It allows for the acquisition of detailed structural information (¹H NMR, ¹³C NMR) on the separated components without the need for prior isolation, which is invaluable for the structural elucidation of unknown compounds or metabolites in complex mixtures. springernature.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): While this compound itself is not sufficiently volatile for direct GC analysis, derivatization can be employed. The sulfonic acid can be converted into a more volatile ester derivative, which can then be separated and identified using GC-MS. researchgate.net This technique provides excellent separation efficiency and detailed mass spectra for structural analysis. nih.gov
Method Validation and Optimization Strategies in this compound Analysis
To ensure the reliability and accuracy of analytical data, any method developed for the quantification of this compound must undergo rigorous validation and optimization. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. arlok.com Key validation parameters are established by guidelines from organizations like the ICH and USP.
Key Validation Parameters:
Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as isomers, impurities, or matrix components. arlok.com
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by the coefficient of determination (R²). arlok.com
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by spike/recovery studies at different concentration levels. arlok.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). arlok.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Optimization Strategies are crucial for developing a high-performing analytical method. For an HPLC method, optimization may involve:
Mobile Phase Composition: Adjusting the solvent ratio, pH, and buffer concentration to achieve optimal separation of this compound from its isomers and other matrix components. The separation of sulfated phenols is known to be strongly dependent on the pH and buffer capacity of the mobile phase. mdpi.com
Stationary Phase: Selecting the appropriate column (e.g., C18, PFP) to provide the best selectivity for the analyte. mdpi.com
Flow Rate and Temperature: Fine-tuning these parameters can improve peak shape and resolution.
For colorimetric methods, optimization might include investigating reaction times and reagent concentrations to maximize color development and stability. nih.gov
Interactive Table: Summary of Method Validation Parameters
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity | No interference at the analyte's retention time/wavelength | Peak purity > 99%; No interfering peaks in blank |
| Linearity | Proportionality of signal to concentration | R² > 0.99 |
| Accuracy | Closeness to the true value | 98-102% recovery |
| Precision (Repeatability) | Agreement between multiple measurements of the same sample | RSD ≤ 2.0% |
Speciation Analysis of this compound in Complex Matrices
Speciation analysis refers to the analytical activities of identifying and quantifying the different chemical forms or isomers of a particular substance. For phenolsulfonic acid, this involves distinguishing and quantifying the ortho- (O-), meta- (m-), and para- (p-) isomers, which often coexist in environmental and industrial samples. The relative distribution of these isomers can depend on the reaction conditions during sulfonation.
Chromatographic techniques are the primary methods for the speciation of phenolsulfonic acid isomers due to their high resolving power.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for this purpose. The separation of the highly polar phenolsulfonic acid isomers can be challenging but is achievable through careful method development. Key factors for successful separation include:
Column Chemistry: Reversed-phase columns (e.g., C18, polar-embedded) or pentafluorophenyl (PFP) columns can offer different selectivities for these isomers. mdpi.com
Mobile Phase pH: Precise control of the mobile phase pH is critical. By adjusting the pH, the ionization state of both the phenolic and sulfonic acid groups can be manipulated, which significantly alters their retention behavior and allows for their separation. mdpi.com
Buffer System: The use of appropriate buffers (e.g., ammonium (B1175870) acetate) is necessary to maintain a stable pH and achieve reproducible retention times. mdpi.com
Gas Chromatography (GC): As previously mentioned, direct analysis by GC is not feasible. However, a derivatization approach can be used for speciation. By converting the isomers into their corresponding esters (e.g., ethyl or methyl esters), their volatility is increased, allowing for separation on a suitable GC column. researchgate.net This method has been successfully applied to the isomeric distribution analysis of similar compounds like toluenesulfonic acid. researchgate.net
The choice between HPLC and GC for speciation analysis depends on the sample matrix, required sensitivity, and available instrumentation. In both cases, coupling the chromatographic system to a mass spectrometer (LC-MS or GC-MS) provides definitive confirmation of the identity of each separated isomeric peak.
Theoretical and Computational Investigations of O Phenolsulfonic Acid
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations offer deep insights into the distribution of electrons and the nature of chemical bonds within the o-phenolsulfonic acid molecule. rsc.org These methods are crucial for understanding the molecule's inherent stability, reactivity, and interactions. rsc.orgresearchgate.net
Density Functional Theory (DFT) has become a principal method for investigating the properties of substituted aromatic sulfonic acids. researchgate.netresearchgate.net Studies have employed DFT, often using the B3LYP functional with basis sets like 6-31G** or cc-pVTZ, to calculate the geometric and energetic characteristics of molecules like 2-hydroxybenzenesulfonic acid and its hydrate (B1144303) clusters. researchgate.netresearchgate.netacs.org Such calculations are used to determine stable molecular structures and to analyze factors influencing gas-phase acidity, where the ortho-substituted benzenesulfonic acids have been a subject of focus. researchgate.net
DFT calculations help in understanding the effects of substituents on the aromatic ring. researchgate.net For instance, the O-H bond dissociation enthalpy (BDE), a key parameter in antioxidant activity, shows a remarkable dependence on the position of the hydroxyl group and the presence of intramolecular hydrogen bonding, which can be effectively modeled using DFT. researchgate.net The calculated charge densities on electronegative atoms from these studies are often in good agreement with experimental parameters, such as those derived from X-ray diffraction, validating the computational approach. rsc.org
Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, illustrating potential sites for electrophilic or nucleophilic attack. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. researchgate.netsciencemadness.org For phenols, the HOMO is typically distributed across the entire benzene (B151609) ring, indicating that electrophilic substitution can proceed at the ortho and para carbon atoms. researchgate.net The energy of the LUMO relates to the molecule's ability to accept an electron, while the HOMO energy indicates its electron-donating ability. sciencemadness.org The HOMO-LUMO energy gap is therefore a critical indicator of molecular reactivity. researchgate.netsciencemadness.org
In the context of this compound, the electron-donating hydroxyl group and the electron-withdrawing sulfonic acid group significantly influence the distribution and energies of these orbitals. The hydroxyl group activates the ring towards electrophilic attack, while the sulfonic acid group deactivates it. nih.gov Computational analysis of atomic charges often shows that the carbon atoms at the ortho positions relative to the phenolic hydroxyl group possess more negative charge, marking them as likely sites for electrophilic attack. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are critical to its function and interactions. Conformational analysis identifies the most stable arrangements of the molecule (conformers), while molecular dynamics (MD) simulations provide a view of its movement and interactions over time. nih.govacs.org
Computational methods, particularly DFT, are used to plot potential energy surfaces to identify minimum energy structures and the transition states between them. acs.org For phenolic compounds, intramolecular hydrogen bonding, such as between the ortho-hydroxyl and sulfonic acid groups in this compound, can be a dominant factor in determining the most stable conformation. acs.orgyoutube.com The rotation of bonds within the molecule allows for the determination of various conformers. acs.org In flexible molecules, correlated changes in multiple bond and torsion angles can result in low energy barriers for rotation. rsc.org
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into processes like solvent interactions and conformational changes. nih.govresearchgate.netresearchgate.net For aromatic syntans and other complex systems, MD simulations can explore the interaction mechanisms at a molecular level, clarifying how factors like sulfonation degree affect properties. researchgate.net Such simulations are valuable for understanding how this compound interacts with its environment, for example, by visualizing the formation and dynamics of hydrogen bonds with water molecules. researchgate.netresearchgate.net
Reaction Pathway Modeling and Transition State Characterization
Computational modeling is essential for elucidating the detailed mechanisms of chemical reactions, including the formation of this compound. This involves mapping the potential energy surface of the reaction, identifying intermediates, and characterizing the transition states that represent the energy barriers to reaction. researchgate.net
The synthesis of this compound is achieved through the electrophilic sulfonation of phenol (B47542). nih.gov The regioselectivity of this reaction is temperature-dependent: at lower temperatures (e.g., 280 K), the ortho isomer is the major product, while higher temperatures (e.g., 373 K) favor the para isomer. youtube.com This is a classic example of kinetic versus thermodynamic control. youtube.com The formation of the ortho product at low temperatures is often attributed to the formation of an intramolecular hydrogen bond in the transition state, which directs the sulfonating agent to the ortho position. youtube.com
DFT studies on the sulfonation of arenes with sulfur trioxide (SO₃) have challenged classical interpretations. acs.org Recent computational evidence suggests that the reaction mechanism in nonpolar media is often concerted and can involve two molecules of SO₃ attacking the aromatic ring, which lowers the activation barrier significantly compared to a single-molecule attack. acs.org The reaction is believed to proceed through a trimolecular π-complex that then crosses a transition state to complete the sulfonation, consistent with transition state theory. researchgate.net For the reaction between a sulfonic acid and an alcohol, DFT studies have evaluated alternative mechanisms, such as Sₙ1 and Sₙ2 pathways, by calculating their respective activation barriers. rsc.org
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational chemistry allows for the prediction of spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, which can be compared with experimental results to confirm molecular structures.
The calculation of vibrational frequencies via methods like DFT can predict the IR spectrum of a molecule. For this compound, these calculations would identify characteristic peaks, such as the broad O-H stretching vibration from the hydroxyl group (typically around 3400 cm⁻¹), S=O stretching from the sulfonic acid group, and C-O stretching. nih.gov Mol-Instincts provides computationally generated IR spectra and vibration animations for 2-hydroxybenzenesulfonic acid. nih.gov
NMR chemical shifts are highly sensitive to the electronic environment of a nucleus and can be accurately predicted using computational models. The Gauge-Independent Atomic Orbital (GIAO) method at the DFT level (e.g., B3LYP/6-311++G(2d,p)) has been shown to provide excellent linear correlation between computed and experimental ¹H NMR chemical shifts, especially when solvent effects are included. For phenols, the hydroxyl proton signal is typically found between 4-7 ppm. Experimental ¹H NMR spectra of a mixture containing this compound show signals for the aromatic protons ortho to the electron-withdrawing -SO₃H group at 6.9 and 7.6 ppm. acs.org Predicted ¹³C NMR spectra are also available from computational databases. youtube.com
Table 1: Predicted and Experimental Spectroscopic Data for Phenolsulfonic Acids
| Spectrum Type | Feature | Predicted/Experimental Value (ppm) | Source |
|---|---|---|---|
| ¹H NMR | -OH Signal (Phenols) | 4-7 | |
| ¹H NMR | Aromatic H (ortho to -SO₃H) | 6.9, 7.6 | acs.org |
| ¹³C NMR | Full Spectrum | Predicted Data Available | youtube.com |
| IR (cm⁻¹) | O-H Stretch | ~3400 | |
| IR (cm⁻¹) | C-O Stretch | ~1000 | |
| IR (cm⁻¹) | Full Spectrum | Predicted Data Available | nih.gov |
Computational Studies on Intermolecular Interactions and Solvent Effects
The behavior of this compound in solution is governed by its interactions with solvent molecules. nih.gov Computational studies are vital for understanding these solute-solvent interactions, particularly hydrogen bonding and the influence of solvent polarity. nih.gov
DFT calculations have been used to model hydrate clusters of 2-hydroxybenzenesulfonic acid, revealing the energetics of its interaction with water. researchgate.net These studies show that the attachment of water to ortho-substituted aromatic sulfonic acids is energetically favorable. acs.org The energy of attachment for a single water molecule to the SO₃H group in phenolsulfonic acid dimers is estimated to be between 92–105 kJ mol⁻¹. acs.org In the presence of water, proton conductivity is predicted to occur via a relay mechanism with a significantly lower activation barrier compared to the anhydrous environment. acs.org
To model solvent effects more broadly, a combination of discrete and continuum models is often used. The Polarizable Continuum Model (PCM) can account for the bulk solvent, while explicit solvent molecules can be included to model specific interactions like hydrogen bonds. nih.gov Studies on phenol have shown that increasing solvent polarity leads to polarization and lengthening of C-O and O-H bonds. nih.gov For this compound, such models can accurately predict how different solvents would affect its structure, electronic properties, and spectroscopic signatures like NMR chemical shifts.
Table 2: Calculated Interaction Energies of Phenolsulfonic Acids with Water
| Interaction | Calculated Energy (kJ mol⁻¹) | Source |
|---|---|---|
| Energy of attachment of one water molecule to the -SO₃H group of phenolsulfonic acid dimers | 92 - 105 | acs.org |
| Specific energy of intermolecular bonds in phenol-2-sulfo acid dimers | 58.5 | acs.org |
| Activation barrier for proton migration (anhydrous) | 125 - 132 | acs.org |
| Activation barrier for proton relay mechanism (with water) | 21 - 33 | acs.org |
Applications of O Phenolsulfonic Acid in Chemical Synthesis and Materials Science Research
Role as a Precursor in Industrial Organic Synthesis
O-Phenolsulfonic acid serves as a crucial starting material or intermediate in the synthesis of a wide array of commercially important organic compounds. Its bifunctional nature allows it to undergo a variety of chemical transformations, making it a key building block for more complex molecules.
Key industrial applications stemming from its role as a precursor include:
Pharmaceuticals: It is utilized in the synthesis of various pharmaceutical drugs, where the phenolsulfonic acid moiety can be a core structure or a reactive intermediate for further functionalization.
Plastics and Resins: The compound is a vital precursor in the production of certain types of plastics and resins, contributing to the polymer backbone or acting as a modifying agent.
Surfactants: The sulfonic acid group imparts hydrophilic properties, making phenolsulfonic acid and its derivatives useful in the manufacturing of surfactants and detergents.
Nylon Production: It plays a role as a precursor in the synthesis pathways leading to monomers required for the production of nylon.
The utility of phenolsulfonic acid as a chemical intermediate is summarized in the table below.
| End Product Category | Role of this compound |
| Pharmaceuticals | Core structural component or reactive intermediate. |
| Plastics & Resins | Monomer precursor or polymer modifier. |
| Surfactants | Hydrophilic building block. |
| Dyes & Pigments | Key intermediate for chromophore synthesis. futurefuelcorporation.com |
| Agrochemicals | Intermediate in the synthesis of active ingredients. |
| Oilfield Chemicals | Component in the formulation of specialized chemicals. futurefuelcorporation.com |
Application in Dye and Pigment Chemistry Research
In the realm of dye and pigment chemistry, this compound is a significant intermediate. The sulfonic acid group provides water solubility to the final dye molecule, which is essential for dyeing processes, particularly for natural fibers like wool and silk, as well as synthetic polyamides. researchgate.net The presence of both the hydroxyl and sulfonic acid groups on the benzene (B151609) ring allows for the creation of various chromophoric systems.
The synthesis of acid dyes often involves the diazotization of an aromatic amine, followed by coupling with a suitable coupling component. researchgate.netnjit.edu this compound can be used to synthesize intermediates for these dyes. For instance, related compounds like 2-aminophenol-4-sulfonic acid are diazotized and then coupled with other aromatic compounds, such as naphthol or phenol (B47542) derivatives, to produce a wide range of azo dyes. njit.edu The general synthetic route involves the conversion of the amino group into a highly reactive diazonium salt, which then attacks an electron-rich coupling component to form the characteristic azo (-N=N-) linkage. unb.ca
The position of the sulfonic acid and hydroxyl groups ortho to each other is particularly important for creating metal-complex dyes. This specific arrangement allows the molecule to act as a bidentate ligand, chelating with metal ions (e.g., copper, chromium) to form stable complexes. These metal-complex dyes exhibit enhanced light fastness and wash fastness properties.
Monomer and Modifier in Polymer Chemistry Research
The reactivity of this compound makes it a valuable monomer and modifier in polymer chemistry, enabling the synthesis of polymers with tailored properties such as improved thermal stability, ion-exchange capabilities, and water solubility.
One of the most well-researched areas is the condensation of phenolsulfonic acid with formaldehyde (B43269) to produce phenolsulfonic acid-formaldehyde (PSF) resins. These resins are a type of ion-exchange resin and dispersing agent. The synthesis involves the reaction of phenol with sulfuric acid to produce phenolsulfonic acid, which is then polymerized with formaldehyde.
The reaction conditions, such as the molar ratio of the reactants and the temperature, significantly influence the properties of the final resin. These polymers are characterized by a network of cross-linked aromatic rings interconnected by methylene (B1212753) bridges, with sulfonic acid groups providing the ion-exchange functionality.
| Property | Influence of this compound Moiety |
| Ion-Exchange Capacity | The sulfonic acid groups act as strong acid cation exchange sites. |
| Water Solubility | The hydrophilic -SO₃H groups render the condensates soluble in water. |
| Dispersing Ability | The polymeric structure and ionic nature make them effective dispersing agents. |
| Thermal Stability | The aromatic backbone contributes to good thermal resistance. |
While not a direct monomer in the main polyurethane backbone, this compound plays a role as a catalyst in the formation of polyols, which are key components in polyurethane synthesis. Specifically, phenolsulfonic acid can be used as an acid catalyst to produce novolac-type phenolic resins. google.com These novolac resins, which are polyols, can then be reacted with isocyanates to form rigid polyurethane foams. google.com The use of such modified polyols can influence the final properties of the polyurethane, such as its thermal stability and fire resistance. The strong acidity of the sulfonic acid group effectively catalyzes the condensation reaction between phenol and an aldehyde (like formaldehyde) to create the polyol structure necessary for polyurethane formation. google.com
This compound and its derivatives also find applications in other polymer systems. It can act as a polymerization catalyst for various organic compounds due to its strong acidic nature. futurefuelcorporation.com For example, it can initiate the polymerization of certain monomers or act as a catalyst in polymerization reactions that proceed via cationic mechanisms. Furthermore, polymers containing sulfonic acid groups, derived from monomers like phenolsulfonic acid, are investigated for their potential use in applications requiring proton conductivity, such as in membranes for fuel cells.
Catalytic Roles in Diverse Organic Transformations
The strong Brønsted acidity of the sulfonic acid group makes this compound an effective catalyst for a variety of organic reactions. It is often used as a solid acid catalyst or in aqueous solutions, offering an alternative to mineral acids like sulfuric acid. researchgate.net
Its catalytic applications include:
Esterification: It catalyzes the reaction between carboxylic acids and alcohols to form esters.
Condensation Reactions: It promotes condensation reactions, such as the self-condensation of phenols or the reaction between phenols and aldehydes. researchgate.net
Alkylation and Acylation: It can be used as a catalyst in Friedel-Crafts type alkylation and acylation reactions.
Biomass Liquefaction: Research has shown that organic sulfonic acids, including phenolsulfonic acid, are effective catalysts for the phenol liquefaction of biomass, such as wood bark. researchgate.net In these processes, the acid helps to break down the complex biopolymers into smaller, soluble molecules, which can then be used to produce bio-based polyols and other valuable chemicals. researchgate.net
The catalytic efficiency of phenolsulfonic acid is often attributed to its high acidity and its solubility in various reaction media.
Application as a Reagent in Laboratory Chemical Analysis
This compound, often in combination with its para-isomer as phenolsulfonic acid, serves as a crucial laboratory reagent, particularly in the field of water quality analysis. noaa.gov Its most prominent application is in the spectrophotometric determination of nitrates in water, a method that has been a subject of study for many years. semanticscholar.orgmee.gov.cn This method is suitable for determining nitrate (B79036) nitrogen levels in drinking water, groundwater, and other clean water sources. mee.gov.cn
The fundamental principle of this analytical technique involves the reaction of phenolsulfonic acid with nitrates present in a water sample under specific conditions. researchgate.netsemanticscholar.org The sample is typically evaporated to dryness before the reagent is added. The subsequent reaction is the nitration of the phenoldisulfonic acid in an anhydrous medium. researchgate.net When made alkaline, typically with ammonium (B1175870) hydroxide, the nitrated product converts to an alkaline salt, which develops a characteristic yellow color. researchgate.net
The intensity of the yellow color produced is directly proportional to the concentration of nitrates in the original sample. This color can then be quantified using a spectrophotometer at a specific wavelength, typically around 410 nm, to determine the nitrate concentration. researchgate.net The method is sensitive and can accurately determine nitrate nitrogen in the range of 0.01 to 2.0 p.p.m. with a 1-cm cell. researchgate.net It is important to manage interferences from other ions, such as chlorides and nitrites, to ensure accurate results. researchgate.net
Below is a table summarizing the key parameters of the phenolsulfonic acid method for nitrate determination.
| Parameter | Description | Source(s) |
| Analyte | Nitrate (NO₃⁻) in water | semanticscholar.orgmee.gov.cn |
| Reagent | Phenoldisulfonic Acid | researchgate.net |
| Principle | Nitration of phenoldisulfonic acid, followed by conversion to a colored alkaline salt. | researchgate.net |
| Detection Method | Spectrophotometry / Colorimetry | researchgate.net |
| Wavelength | 410 nm | researchgate.net |
| Application | Drinking water, groundwater, clean water analysis | mee.gov.cn |
| Key Steps | Sample evaporation, addition of reagent, color development with alkali. |
Research on Application in Metal Surface Treatment and Electroplating
This compound is a significant component in electrolytes used for metal surface treatment, particularly in electroplating baths for tin (tin-plating). conicet.gov.ar Research, notably by corporations like Nippon Steel, has investigated the use of phenolsulfonic acid-based baths for high-current-density (HCD) tin-plating to develop high-productivity tinning processes. sterc.org These baths are an alternative to other systems like methanesulfonic acid or alkaline baths. conicet.gov.arsterc.org
Studies have focused on the relationship between plating conditions—such as current density, stannous ion concentration, and electrolyte flow rate—and the properties of the resulting tinplate. sterc.org Research has shown that increasing the stannous ion concentration in phenolsulfonic acid baths allows for HCD plating at high electrolyte flow rates, producing excellent quality tinplate. sterc.org The quality of the tinplate is often assessed by its corrosion resistance and surface appearance. sterc.org
For example, one study explored HCD electroplating using phenolsulfonic acid baths with varying stannous ion concentrations (20-80 g/L), cathode current densities (5-300 A/dm²), and flow rates (2-9.5 m/sec). sterc.org The findings indicated that it is possible to produce highly corrosion-resistant tinplate at high current densities under optimized conditions. sterc.org Specifically, highly corrosion-resistant tinplate was achieved by electroplating at a current density of 220 A/dm², a tin concentration of 50 g/L, and a flow rate of 5.5 m/sec. sterc.org Phenolsulfonic acid is also used more broadly in metal working and processing. futurefuelcorporation.com
The following table summarizes research findings on HCD tin-plating using phenolsulfonic acid baths.
| Plating Parameter | Investigated Range | Optimal Condition for High Corrosion Resistance | Research Finding | Source(s) |
| Stannous Ion Concentration | 20-80 g/L | 50 g/L | Increasing concentration enables HCD plating at high flow rates. | sterc.org |
| Cathode Current Density | 5-300 A/dm² | 220 A/dm² | High current densities can produce excellent quality tinplate. | sterc.org |
| Electrolyte Flow Rate | 2-9.5 m/sec | 5.5 m/sec | Higher flow rates increase the limiting current density. | sterc.org |
Environmental Chemistry and Degradation Pathways of O Phenolsulfonic Acid
Biodegradation Mechanisms and Kinetics of O-Phenolsulfonic Acid
The biodegradation of this compound involves microbial enzymatic activities that break down its aromatic structure. While specific studies on the o-isomer are limited, the degradation pathways can be inferred from research on similar aromatic sulfonic acids and phenol (B47542).
Aromatic sulfonic acids are generally resistant to microbial degradation oup.com. However, specific bacterial strains have demonstrated the ability to metabolize these compounds. The initial and critical step in the aerobic biodegradation of benzenesulfonates is typically an oxygenolytic desulfonation, where a dioxygenase enzyme cleaves the carbon-sulfur bond d-nb.info. This reaction incorporates molecular oxygen to hydroxylate the aromatic ring, releasing the sulfonate group as sulfite (B76179) (SO₃²⁻) and forming catechol d-nb.infonih.gov.
Once desulfonation occurs, the resulting phenol or catechol molecule enters well-established degradation pathways d-nb.infonih.gov. In aerobic environments, phenol is first hydroxylated to catechol nih.gov. The catechol ring is then cleaved through two primary routes nih.govfrontiersin.org:
Ortho-cleavage pathway: The enzyme catechol 1,2-dioxygenase breaks the bond between the two hydroxyl-bearing carbons.
Meta-cleavage pathway: The enzyme catechol 2,3-dioxygenase cleaves the ring at a bond adjacent to the hydroxyl groups.
Both pathways ultimately lead to the formation of intermediates that can enter the central metabolic cycles of the microorganisms, such as the Krebs cycle, leading to complete mineralization into carbon dioxide and water frontiersin.org.
Anaerobic degradation pathways for aromatic compounds are also known but are generally slower than aerobic processes. For phenol, anaerobic degradation can involve an initial carboxylation or hydroxylation to form intermediates like benzoate, which then undergo ring reduction and cleavage researchgate.netnih.gov. The anaerobic degradation of sulfonated aromatics is less understood and often requires the synergistic action of different microbial groups researchgate.net.
The biodegradation of aromatic sulfonic acids is carried out by specialized microorganisms. Bacteria capable of utilizing these compounds as a source of sulfur or carbon have been isolated from industrial and municipal sewage d-nb.info. Several genera have been identified for their ability to degrade benzenesulfonates and related compounds, including Pseudomonas, Alcaligenes, and Arthrobacter d-nb.infonih.govnih.gov. For instance, Pseudomonas sp. strain S-313 can convert benzenesulfonic acid to phenol, while Alcaligenes sp. strain O-1 degrades it to catechol d-nb.infonih.gov.
Often, a single bacterial species cannot completely mineralize a complex aromatic compound, and the process relies on a microbial consortium oup.comnih.gov. In such communities, different strains perform sequential degradation steps in a mutualistic relationship nih.gov. For example, a mixed culture composed of five different bacterial strains was required to degrade benzene (B151609) 1,3-disulfonate, where the complete breakdown was not possible by any single strain in axenic culture oup.com. The efficiency of these microbial communities can be influenced by environmental factors and the presence of other organic compounds nih.gov.
Photodegradation Processes and Identification of Photolytic Intermediates
Photodegradation involves the breakdown of a chemical compound by absorbing light energy. While direct studies on this compound are not prevalent, research on the structurally related UV filter compound 2-phenylbenzimidazole-5-sulfonic acid (PBSA) provides insight into potential photolytic pathways researchgate.net.
The primary photodegradation pathways for PBSA, which likely apply to this compound, involve two main reactions:
Desulfonation: This process involves the cleavage of the C-S bond, leading to the removal of the sulfonic acid group from the aromatic ring researchgate.net.
Ring Cleavage: The absorption of UV light can lead to the breaking of the aromatic benzimidazole (B57391) ring in PBSA, a process that would be analogous to the cleavage of the benzene ring in this compound researchgate.net.
These reactions are likely initiated by the molecule absorbing a photon and entering an excited triplet state or forming a radical cation researchgate.net. In addition to these primary reactions, indirect photodegradation can occur, mediated by hydroxyl radicals (•OH) present in sunlit natural waters. This can lead to hydroxylation products, where additional -OH groups are added to the aromatic ring researchgate.net. For PBSA, indirect photolysis was found to be less significant than direct photolysis in natural waters unless high concentrations of photosensitizers like nitrate (B79036) are present researchgate.net. The intermediates formed during these processes are typically smaller organic molecules that may undergo further degradation.
Advanced Oxidation Processes (AOPs) for this compound Degradation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water by oxidation through reactions with highly reactive hydroxyl radicals (•OH) asianpubs.orgresearchgate.net. These processes are effective for degrading recalcitrant compounds like phenolsulfonic acids.
Ozonation has been shown to be an effective method for degrading phenolsulfonic acid. In a study on a Phenol Sulfonic Acid-Syntan (PSAS), ozonation was effective at a neutral pH of 7 researchgate.net. The degradation was found to follow a pseudo-first-order reaction kinetic model, with a calculated rate constant of 3.7 × 10⁻⁹ mol⁻¹s⁻¹ researchgate.net. The process resulted in partial mineralization, indicating that the parent compound was broken down into smaller organic intermediates researchgate.net.
Studies on the ozonation of p-Phenolsulfonic acid have identified several key intermediates, demonstrating the pathway of aromatic ring cleavage researchgate.net. The primary products include catechol and hydroquinone, which are further oxidized to form various organic acids such as muconic, fumaric, maleic, and malonic acids researchgate.net. Under alkaline conditions, the principal final product of extensive ozonation is oxalic acid researchgate.net. This progression from the parent aromatic compound to smaller, biodegradable organic acids highlights the potential of ozonation as a pretreatment step before biological wastewater treatment researchgate.net.
Table 1: Intermediates Identified During Ozonation of p-Phenolsulfonic Acid This interactive table details the intermediate compounds formed during the degradation process.
| Intermediate Compound | Chemical Formula |
|---|---|
| Catechol | C₆H₆O₂ |
| Hydroquinone | C₆H₆O₂ |
| Muconic Acid | C₆H₆O₄ |
| Fumaric Acid | C₄H₄O₄ |
| Maleic Acid | C₄H₄O₄ |
| Malonic Acid | C₃H₄O₄ |
| Oxalic Acid | C₂H₂O₄ |
| Formic Acid | CH₂O₂ |
Data sourced from researchgate.net.
UV-based oxidation systems, particularly the combination of ultraviolet light with hydrogen peroxide (UV/H₂O₂), are highly effective AOPs for the degradation of phenolsulfonic acid bohrium.comnaun.org. In this process, UV light cleaves hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents that attack the organic pollutant asianpubs.org.
Studies on the degradation of phenol sulfonic acid (PSA) have demonstrated the high efficiency of the UV/H₂O₂ process. The degradation rate is significantly influenced by the pH of the solution. Acidic conditions were found to be most favorable for degradation bohrium.comnaun.org. The combination of UV with H₂O₂ and iron salts (Photo-Fenton process) can further accelerate the degradation rate by 5 to 8 times compared to the UV/H₂O₂ process alone asianpubs.org. The main reaction pathways in these systems involve desulfonation and hydroxylation of the aromatic ring, leading to its eventual cleavage and mineralization researchgate.net.
Table 2: Degradation Efficiency of Phenol Sulfonic Acid (PSA) by UV/H₂O₂ Process This interactive table shows the removal percentage of PSA after 20 minutes of treatment under different pH conditions.
| pH Condition | Removal Percentage (%) |
|---|---|
| Acidic | 94.4 |
| Basic | 93.0 |
| Neutral | 90.9 |
Data sourced from bohrium.comnaun.org.
Fenton and Photo-Fenton Chemistry for Degradation
Advanced Oxidation Processes (AOPs) like the Fenton and photo-Fenton reactions are effective for the degradation of recalcitrant organic pollutants such as phenolsulfonic acids. naun.orgbohrium.com These processes rely on the generation of highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize organic compounds, leading to their mineralization into carbon dioxide, water, and inorganic ions.
The classical Fenton reaction involves the decomposition of hydrogen peroxide (H₂O₂) catalyzed by ferrous ions (Fe²⁺) in acidic conditions, typically around pH 3, to produce hydroxyl radicals. scielo.brnih.govresearchgate.net
Reaction Mechanism:
Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
Photo-Fenton Enhancements:
Photoreduction of Fe³⁺: Fe³⁺ + H₂O + hν → Fe²⁺ + •OH + H⁺
Photolysis of H₂O₂: H₂O₂ + hν → 2 •OH
For phenolsulfonic acid (PSA), studies have demonstrated that the photo-Fenton process is highly effective. naun.orgbohrium.com The degradation pathway for this compound, while not specifically detailed in the provided literature, can be inferred from the degradation of phenol and other phenolic compounds. The process likely begins with the attack of hydroxyl radicals on the aromatic ring, leading to hydroxylation and the formation of intermediates like dihydroxybenzenesulfonic acids. Subsequent attacks lead to the opening of the aromatic ring, forming smaller aliphatic organic acids such as oxalic and formic acid. scielo.br Ultimately, these intermediates are mineralized. The sulfonate group (-SO₃H) is cleaved from the aromatic ring and released into the solution as sulfate (B86663) ions (SO₄²⁻).
Several factors influence the efficiency of the Fenton and photo-Fenton processes, including pH, the concentration of hydrogen peroxide, and the concentration of the iron catalyst. naun.orgacademax.com Optimal conditions for the degradation of phenol sulfonic acid in a photo-Fenton system were found at a pH of 3, with specific concentrations of H₂O₂ and Fe(II). naun.orgbohrium.com
Environmental Transport and Partitioning in Various Matrices
The environmental transport and partitioning of this compound are governed by its physicochemical properties and its interactions with different environmental compartments, including soil, sediment, and water. acs.orgacs.org As a sulfonated aromatic compound, this compound is characterized by high polarity and water solubility. riwa-rijn.org These characteristics dictate its behavior, suggesting it will be highly mobile in aquatic systems and have a low tendency to sorb to soil and sediment. acs.orgnih.gov
Sorption is a key process that controls the fate of organic chemicals in the environment by affecting their mobility and bioavailability. mdpi.comresearchgate.netresearchgate.net The extent of sorption is influenced by the properties of both the chemical and the soil/sediment matrix. mdpi.comthescipub.com
For this compound, its molecular structure, featuring both a hydroxyl (-OH) and a sulfonic acid (-SO₃H) group, makes it highly polar and water-soluble. The sulfonic acid group is a strong acid, meaning it will be deprotonated and exist as a negatively charged sulfonate anion across a wide range of environmental pH values. nih.gov This high polarity and anionic nature generally lead to weak sorption to soil and sediment particles.
Key factors influencing the sorption of this compound include:
Soil Organic Carbon (foc): Organic matter is a primary sorbent for many organic pollutants. However, for highly polar and charged compounds like this compound, partitioning into organic matter is expected to be limited compared to non-polar compounds. thescipub.com
pH: Soil and water pH affects the surface charge of soil minerals (like clays (B1170129) and oxides) and the speciation of the compound. thescipub.comnih.gov While this compound is anionic over a broad pH range, at very low pH, mineral surfaces may become more positively charged, potentially increasing electrostatic attraction. However, repulsion between the anionic sulfonate group and the typically negatively charged soil surfaces under neutral to alkaline conditions will limit sorption.
Clay Mineralogy: The types and amounts of clay minerals can influence sorption, but the strong hydration of the sulfonate group and its anionic charge reduce direct interactions with mineral surfaces. nih.gov
| Parameter | Influence on this compound Sorption | Expected Outcome |
|---|---|---|
| Soil Organic Carbon (foc) | Primary sorbent for organic compounds. | Low sorption due to high polarity and water solubility of the compound. thescipub.com |
| pH | Affects the surface charge of soil minerals and the ionization state of the compound. | Limited sorption; repulsion between the anionic sulfonate and negatively charged soil surfaces at typical environmental pH. nih.gov |
| Clay Content & Mineralogy | Provides surfaces for potential adsorption. | Weak interaction due to the compound's anionic nature and strong hydration. nih.gov |
Due to its high water solubility and weak sorption to solid matrices, this compound is expected to be highly mobile in aquatic environments. acs.orgnih.gov Once released into water, it will readily dissolve and be transported with the flow of surface water and groundwater.
The sulfonic acid group's strong acidic nature ensures that the molecule exists predominantly as the 2-hydroxybenzenesulfonate anion in natural waters. nih.gov This anionic form enhances its mobility, as it is highly soluble and less likely to volatilize or partition into sediments. The environmental fate of other sulfonated compounds, such as linear alkylbenzene sulfonates, confirms that they are readily transported in water. who.int The mobility of water molecules themselves can be influenced by the presence of sulfonate groups in polymers, indicating a strong interaction with water that promotes dissolution and transport. mdpi.com Therefore, this compound is considered a persistent and mobile organic compound, with the potential to contaminate water resources far from its point of release. acs.orgacs.org
Analytical Detection and Quantification of this compound in Environmental Samples
The accurate detection and quantification of this compound in environmental samples like water and soil require sensitive and selective analytical methods. The methods are generally based on those developed for phenol and other phenolic compounds. nih.govresearchgate.net The process typically involves sample preparation to extract and concentrate the analyte, followed by instrumental analysis.
Sample Preparation: For water samples, a pre-concentration step is often necessary to achieve the low detection limits required for environmental monitoring. nih.gov Solid-phase extraction (SPE) is a common technique, where a water sample is passed through a cartridge containing a sorbent material (e.g., polystyrene-divinylbenzene) that retains the analyte. epa.gov The analyte is then eluted with a small volume of an organic solvent like methylene (B1212753) chloride. For soil and sediment samples, solvent extraction is typically employed to transfer the analyte from the solid matrix to a liquid phase. researchgate.net
Instrumental Analysis: Several chromatographic techniques are suitable for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC): This is a widely used technique for analyzing polar, non-volatile compounds. theseus.fi this compound can be separated using a reversed-phase column with a mobile phase typically consisting of an acidified water/acetonitrile or water/methanol mixture. nih.govsielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring absorbs UV light. theseus.fiscirp.orgmdpi.com For higher sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (MS).
Gas Chromatography (GC): GC is a powerful technique for separating volatile compounds. nih.gov However, due to the low volatility of this compound, a derivatization step is usually required before GC analysis. researchgate.netnih.gov Derivatization converts the polar hydroxyl and sulfonic acid groups into less polar, more volatile functional groups. For example, pentafluorobenzyl bromide (PFBBr) can be used to create a derivative suitable for analysis by GC with an electron capture detector (ECD) or a mass spectrometer (MS). epa.govthermofisher.com
| Analytical Method | Principle | Sample Preparation | Advantages | Typical Detector(s) |
|---|---|---|---|---|
| HPLC | Separation based on partitioning between a stationary phase and a liquid mobile phase. | Solid-Phase Extraction (SPE) for water; Solvent extraction for soil. epa.gov | Suitable for polar, non-volatile compounds; no derivatization needed. theseus.fi | UV, Diode Array (DAD), Mass Spectrometry (MS). scirp.orgfishersci.com |
| GC | Separation based on partitioning between a stationary phase and a gaseous mobile phase. | Extraction followed by derivatization to increase volatility. epa.gov | High resolution and sensitivity. | Flame Ionization (FID), Electron Capture (ECD), Mass Spectrometry (MS). epa.govthermofisher.com |
Future Research Directions and Emerging Challenges in O Phenolsulfonic Acid Chemistry
Development of Sustainable and Economically Viable Synthetic Routes
The conventional synthesis of phenolsulfonic acid involves the reaction of phenol (B47542) with concentrated sulfuric acid. prepchem.com This process, while effective, presents challenges related to the use of a corrosive reagent, energy consumption, and control over isomer selectivity. The formation of the desired o-phenolsulfonic acid is kinetically favored at lower temperatures (below 25°C), while the thermodynamically more stable p-phenolsulfonic acid predominates at higher temperatures (around 100°C). sciencemadness.orgvedantu.com This temperature sensitivity necessitates precise control, adding to the economic and energy costs of production.
Future research is increasingly focused on developing "green" and economically sound alternatives. A key challenge is the reversible nature of sulfonation, which can lead to product loss or isomerization under certain conditions. stackexchange.com Sustainable approaches aim to minimize harsh reagents and improve energy efficiency.
Key Research Thrusts:
Enzymatic Catalysis: Chemoenzymatic sulfation, using enzymes like aryl sulfotransferases, presents a promising sustainable route. mdpi.com This method operates under milder conditions and can offer high selectivity, reducing the need for complex purification steps.
Solid Acid Catalysts: Investigating solid acid catalysts to replace liquid sulfuric acid could simplify catalyst recovery and recycling, minimizing waste and corrosive handling issues.
| Method | Key Reagents/Catalysts | Primary Advantages | Current Challenges |
|---|---|---|---|
| Conventional Sulfonation | Phenol, Concentrated Sulfuric Acid | Established, high-yield process | Corrosive reagents, energy-intensive, isomer control |
| Chemoenzymatic Synthesis | Phenolic Substrate, Aryl Sulfotransferase, Sulfate (B86663) Donor (e.g., p-NPS) | Mild reaction conditions, high selectivity, environmentally benign | Enzyme stability, cost and availability of enzymes and co-factors |
| Solid Acid Catalysis | Phenol, Sulfonating Agent, Solid Catalyst (e.g., Zeolites) | Catalyst reusability, reduced corrosion, simplified workup | Catalyst deactivation, lower reaction rates compared to conventional methods |
Exploration of Novel Chemical Transformations and Derivatizations
This compound possesses two reactive functional groups—the sulfonic acid and the hydroxyl group—making it a versatile building block for new chemical entities. Its strong acidic nature allows it to act as a Brønsted-Lowry acid catalyst in various organic reactions, including esterification and condensation. smolecule.com
Current research is moving beyond these established reactions to explore novel transformations that can lead to new molecules with unique properties. Derivatization is also a key area, not only for creating new compounds but also for analytical purposes, such as the synthesis of perfluorooctanoyl derivatives for confirmation by gas chromatography-mass spectrometry. nih.gov
Emerging Areas of Exploration:
Polymerization: The compound can be a monomer or a functionalizing agent in polymerization reactions. Its reaction with aldehydes like formaldehyde (B43269) produces condensates that are foundational for creating ion-exchange resins and specialized polymers. google.comgoogle.com
Salt Formation and Ionic Liquids: The strong acidic nature allows for exothermic reactions with bases to form a wide variety of salts. noaa.gov This opens avenues for creating novel ionic liquids or specialty salts with tailored properties.
Selective Functionalization: A significant challenge is the selective reaction of either the hydroxyl or the sulfonic acid group. Developing protective group strategies or reaction conditions that favor one site over the other is crucial for synthesizing complex derivatives.
Integration of this compound into Advanced Functional Materials
The unique combination of an aromatic ring, a hydroxyl group, and a strongly acidic sulfonic acid group makes this compound a valuable component for advanced functional materials. ox.ac.uk These materials are central to innovations in electronics, energy, and catalysis.
The integration of this compound can impart specific functionalities to a material, such as proton conductivity, catalytic activity, or enhanced electrical properties.
Key Applications in Materials Science:
Conducting Polymers: It can be used as a dopant for conducting polymers, where it helps to increase the concentration of charge carriers and thereby enhance electrical conductivity. smolecule.com
Ion-Exchange Resins and Membranes: Phenolsulfonic acid-formaldehyde condensates have long been used to create cation-exchange resins. google.com Future work focuses on developing more advanced membranes for applications in fuel cells (proton exchange membranes), water purification, and separation technologies.
Catalytic Materials: The sulfonic acid group provides strong Brønsted acidity, making it a candidate for incorporation into solid catalysts. For instance, sulfonated polymers can act as heterogeneous acid catalysts in reactions like esterification.
Drying and Spraying Assistants: In the polymer industry, phenolsulfonic acid-aldehyde condensates are used as spraying assistants or drying agents in the production of redispersible polymer powders. google.com
Leveraging Computational Chemistry for Predictive Insights and Design
Computational chemistry is becoming an indispensable tool for accelerating research and development in this compound chemistry. Quantum-chemical calculations, such as Density Functional Theory (DFT), can provide deep insights into reaction mechanisms, molecular properties, and material interactions that are difficult to probe experimentally.
For example, DFT calculations have been used to elucidate the two-step reaction mechanism for benzene (B151609) sulfonation, a closely related process. researchgate.net Such models can be adapted to study the sulfonation of phenol to predict the kinetic and thermodynamic factors that govern ortho versus para selectivity.
Applications of Computational Modeling:
Reaction Mechanism Elucidation: Simulating the transition states and energy barriers for different synthetic routes can help in designing more efficient and selective syntheses. researchgate.net
Property Prediction: Computational tools can accurately predict key physicochemical properties of this compound and its derivatives, such as acidity (pKa) and partitioning behavior (LogP). ebi.ac.uk
Materials Design: Molecular dynamics and DFT can be used to model how this compound incorporates into a polymer matrix or onto a catalyst surface. This allows for the prediction of material properties like proton conductivity in a membrane or the catalytic activity of a functionalized surface.
Spectroscopic Analysis: Predicting spectroscopic signatures (e.g., NMR, IR) can aid in the characterization of novel derivatives and intermediates.
Addressing Environmental Persistence and Enhancing Remediation Strategies
Despite its utility, phenolsulfonic acid is recognized as a persistent and refractory emerging pollutant due to its high chemical stability, particularly the sulfonic group's resistance to bacterial degradation. elsevierpure.comresearchgate.net Its presence in industrial wastewater necessitates the development of effective remediation technologies.
Advanced Oxidation Processes (AOPs) are the most promising approach for the complete degradation of these recalcitrant compounds. researchgate.net These methods rely on the generation of highly reactive species, such as hydroxyl (•OH) and sulfate (SO₄•⁻) radicals, to break down the aromatic structure.
Promising Remediation Technologies:
Catalytic Wet Peroxide Oxidation: This involves using catalysts, often iron-based, to activate hydrogen peroxide and generate hydroxyl radicals.
Catalytic Ozonation: The use of metal oxide catalysts like Fe-Al₂O₃ can significantly enhance the degradation rate of sulfonated compounds compared to ozonation alone. smolecule.com
Sulfate Radical-Based AOPs: Activating peroxymonosulfate (B1194676) (PMS) with catalysts such as CoFe₂₋ₓMoₓO₄ has proven effective for degrading p-phenolsulfonic acid, achieving significant removal in ambient conditions. elsevierpure.com The primary degradation pathways involve desulfonation and hydroxylation. researchgate.net
Electrochemical AOPs: Methods like anodic contact glow discharge electrolysis can effectively destroy phenolsulfonic acid in water. researchgate.net
| AOP Method | Catalyst/Activator | Primary Reactive Species | Reported Efficacy |
|---|---|---|---|
| Catalytic Peroxymonosulfate (PMS) Activation | CoFe₂₋ₓMoₓO₄ | SO₄•⁻, HO• | 88% degradation of p-PSA (185 mg/L) in 60 min elsevierpure.com |
| Ozonation | None (direct) or catalyst-assisted | O₃, HO• | Partial mineralization, improves biodegradability (BOD5/COD ratio) researchgate.net |
| Anodic Contact Glow Discharge Electrolysis | Electrochemical cell | HO• and other plasma species | Effective for mineralization, with ~70% sulfate release in 190 min researchgate.net |
| Heterogeneous Catalytic Ozonation | Fe-Al₂O₃ | HO•, O₂•⁻, ¹O₂ | Degradation rates 2.3 to 5.9 times higher than ozonation alone smolecule.com |
Q & A
Q. What protocols ensure reproducibility in synthesizing this compound for multi-institutional studies?
- Methodological Answer :
- Standard Operating Procedures (SOPs) : Detailed synthesis steps, including equipment calibration (e.g., pH meters).
- Inter-lab validation : Share batches for cross-characterization via round-robin testing.
- Open data : Publish raw spectra and chromatograms in repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
